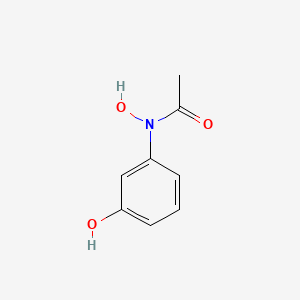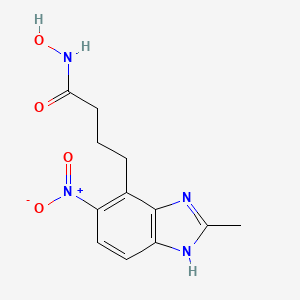
3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid can be achieved through several methods. One common approach involves the use of 2-iodoethanol as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid involves its interaction with molecular targets such as glutamate transporters. By inhibiting these transporters, the compound can modulate glutamate levels in cells, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid include:
- α-Kainic acid
- α-Isokainic acid
- α-Dihydroallokainic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90830-29-8 |
|---|---|
Molekularformel |
C8H11NO6 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO6/c10-5(11)1-3-4(7(12)13)2-9-6(3)8(14)15/h3-4,6,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
CKMJNFYVYFGMRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)


![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)



amino}ethyl acetate](/img/structure/B14359618.png)
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
